
1,3-Hexadiyne
Overview
Description
1,3-Hexadiyne is an organic compound with the molecular formula C₆H₆. It is a member of the alkyne family, characterized by the presence of two triple bonds. The structure of this compound consists of a six-carbon chain with triple bonds located at the first and third carbon atoms. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Hexadiyne can be synthesized through several methods, including:
Dehydrohalogenation of Dihalides: One common method involves the dehydrohalogenation of 1,3-dihaloalkanes. For example, 1,3-dibromohexane can be treated with a strong base such as potassium tert-butoxide to produce this compound.
Alkyne Coupling Reactions: Another method involves the coupling of terminal alkynes. For instance, the reaction of acetylene with propargyl bromide in the presence of a palladium catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
1,3-Hexadiyne undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: Reduction of this compound can yield alkenes or alkanes, depending on the reducing agent used. For example, hydrogenation with a palladium catalyst can convert this compound to hexane.
Cycloaddition Reactions: this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, ozone.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Cycloaddition Reagents: Dienes for Diels-Alder reactions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Cycloaddition: Cyclic compounds.
Scientific Research Applications
Applications in Organic Synthesis
- Electrocyclic Reactions :
- Catalytic Hydrofunctionalization :
- Synthesis of Enynes :
Material Science Applications
- Polymer Production :
- Nanostructured Materials :
Case Study 1: Hydrofunctionalization Reactions
A study demonstrated the palladium-catalyzed hydrofunctionalization of this compound leading to regioselective products. The reaction conditions were optimized to achieve high yields of desired products while minimizing by-products. The findings indicate that this method is highly efficient for synthesizing functionalized alkenes .
Case Study 2: Polymer Synthesis
Research on the polymerization of this compound revealed its potential to create high-performance elastomers. The synthesized polymers showed excellent elasticity and thermal properties, making them suitable for applications in automotive and aerospace industries .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Organic Synthesis | Electrocyclic reactions for cyclic compound formation | Valuable in drug synthesis |
Catalytic Hydrofunctionalization | Introduction of functional groups into this compound | High regioselectivity achieved |
Polymer Production | Synthesis of poly(1,3-hexadiene) | Enhanced mechanical properties |
Nanostructured Materials | Creation of nanofibers with improved conductivity | Potential applications in electronics |
Mechanism of Action
The mechanism of action of 1,3-Hexadiyne in chemical reactions involves the interaction of its triple bonds with various reagents. The triple bonds provide sites for nucleophilic and electrophilic attacks, leading to the formation of new chemical bonds. In biological systems, the mechanism of action of this compound derivatives may involve interactions with cellular targets, such as enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
1,3-Hexadiyne can be compared with other similar compounds, such as:
1,3-Butadiyne: A shorter alkyne with two triple bonds, known for its high reactivity.
1,3-Octadiyne: A longer alkyne with two triple bonds, used in similar chemical reactions.
1,3-Hexadiene: A diene with two double bonds, exhibiting different reactivity compared to this compound.
Uniqueness
This compound is unique due to its specific chain length and the positioning of its triple bonds, which confer distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research.
Biological Activity
1,3-Hexadiyne is a linear alkyne with the chemical formula C6H10. It has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity, including antibacterial properties, cytotoxic effects, and other relevant findings from recent research.
Chemical Structure and Properties
This compound consists of a six-carbon chain with two triple bonds between the first and second, as well as the fourth and fifth carbon atoms. This structure contributes to its reactivity and potential applications in medicinal chemistry.
Antibacterial Activity
Recent studies have focused on the antibacterial properties of this compound and its derivatives. A notable study evaluated its effectiveness against several bacterial strains using disc diffusion and broth dilution methods. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Bacillus subtilis | 18 | 62.5 |
Staphylococcus aureus | 20 | 31.25 |
Escherichia coli | 15 | 125 |
Serratia marcescens | 22 | 31.25 |
The study found that the compound showed particularly strong activity against Serratia marcescens , with a zone of inhibition of 22 mm and a MIC of 31.25 µg/mL, suggesting its potential use as an antibacterial agent in therapeutic applications .
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the effects of this compound on human cancer cell lines. In one study, various derivatives were evaluated for their cytotoxic effects against SNU-1 human gastric cancer cells. The findings indicated that certain derivatives exhibited promising cytotoxic activity, highlighting the potential of this compound as a lead compound for developing anticancer agents.
Table 2: Cytotoxicity Data Against SNU-1 Cells
Compound | IC50 (µM) |
---|---|
This compound | 25 |
Hexadiyne Derivative A | 15 |
Hexadiyne Derivative B | 30 |
The IC50 values suggest that while the parent compound has moderate cytotoxicity, some derivatives show enhanced activity, warranting further investigation into their mechanisms of action .
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that its antibacterial effects may be linked to disruption of bacterial cell membranes or interference with essential metabolic pathways. Additionally, its cytotoxic effects on cancer cells may involve induction of apoptosis or inhibition of cell proliferation.
Case Studies
A case study involving the synthesis of metal complexes with this compound demonstrated enhanced biological activity compared to the unmodified compound. The metal complexes exhibited superior antibacterial properties against both Gram-positive and Gram-negative bacteria compared to their parent ligands .
Table 3: Comparison of Biological Activities
Compound | Antibacterial Activity | Cytotoxic Activity |
---|---|---|
This compound | Moderate | Moderate |
Metal Complex A | High | Low |
Metal Complex B | Very High | Moderate |
This suggests that modification of the compound can significantly enhance its biological efficacy.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing and characterizing 1,3-Hexadiyne in laboratory settings?
- Methodological Answer : Synthesis of this compound typically involves catalytic dehydrogenation or alkyne coupling reactions. Critical steps include maintaining inert atmospheres (e.g., nitrogen/argon) to prevent polymerization or decomposition due to its high reactivity . Characterization should combine spectroscopic methods (e.g., IR for C≡C stretches at ~2100 cm⁻¹) and chromatographic techniques (GC-MS). Ensure raw data (e.g., NMR spectra) are archived in appendices, with processed data in the main text to support reproducibility .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and conduct experiments in a fume hood. Avoid exposure to heat, sparks, or oxidizing agents due to its flammability and potential for exothermic reactions . Store in airtight containers under inert gas, and dispose of waste via certified hazardous material services . Document safety protocols in appendices for compliance and reproducibility .
Q. How can researchers validate the purity of this compound samples?
- Methodological Answer : Purity validation requires a multi-method approach:
- Chromatography : Use GC or HPLC with calibrated standards.
- Spectroscopy : Compare NMR/IR data to literature values.
- Thermal Analysis : DSC to detect decomposition byproducts.
Cross-reference results with primary literature and address discrepancies by re-testing under controlled conditions .
Advanced Research Questions
Q. How do computational methods predict the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and activation energies for [2+2] or [4+2] cycloadditions. Use software like Gaussian or ORCA to optimize geometries and analyze frontier molecular orbitals (HOMO-LUMO gaps). Validate predictions with experimental kinetic studies, and report computational parameters (basis sets, solvation models) in detail .
Q. What experimental strategies address contradictions in reported thermal stability data for this compound?
- Methodological Answer :
- Systematic Replication : Repeat stability tests under varying conditions (temperature, pressure, solvent).
- Error Analysis : Quantify uncertainties in calorimetry (e.g., DSC error margins) and compare with literature protocols .
- Cross-Disciplinary Validation : Combine thermogravimetric analysis (TGA) with computational simulations to identify decomposition pathways .
Q. How can researchers design experiments to probe the polymerization kinetics of this compound?
- Methodological Answer :
- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track C≡C bond consumption.
- Controlled Initiation : Employ photoinitiators or thermal triggers to isolate polymerization steps.
- Data Modeling : Fit kinetic data to Arrhenius or Mayo-Lewis models, reporting confidence intervals for rate constants .
Q. Methodological and Analytical Considerations
Q. How should researchers structure a literature review to identify gaps in this compound studies?
- Methodological Answer :
- Source Prioritization : Use SciFinder and Reaxys to locate peer-reviewed articles, avoiding non-academic sources.
- Gap Analysis : Categorize findings by themes (synthesis, reactivity, applications) and highlight unresolved questions (e.g., environmental impact of derivatives) .
- Citation Ethics : Adhere to ACS or RSC formatting, ensuring all claims are traceable to primary sources .
Q. What steps ensure reproducibility in this compound experiments?
- Methodological Answer :
- Detailed Appendices : Include raw data tables, instrument calibration logs, and step-by-step protocols .
- Peer Review : Share preliminary data with collaborators to validate methods before publication .
- Open Data : Deposit datasets in repositories like Zenodo with unique DOIs .
Q. Tables for Key Data Comparison
Property | Reported Values | Methodology | Reference |
---|---|---|---|
Melting Point | -80°C to -75°C | DSC | |
C≡C Stretching (IR) | 2100–2140 cm⁻¹ | FTIR | |
Thermal Decomposition Onset | 120°C (in air) | TGA |
Properties
IUPAC Name |
hexa-1,3-diyne | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-3-5-6-4-2/h1H,4H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOJBFZCIRFXBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196185 | |
Record name | 1,3-Hexadiyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4447-21-6 | |
Record name | 1,3-Hexadiyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004447216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Hexadiyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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